1,1,1,3,3,3-Hexafluoro-2-methylpropane
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-methylpropane, also known as 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, is a fluorinated organic compound with the molecular formula C4H4F6O. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is widely used in various scientific and industrial applications due to its stability, reactivity, and solvent properties .
Biochemical Analysis
Biochemical Properties
1,1,1,3,3,3-Hexafluoro-2-methylpropanol can be used as a reactant to synthesize ethyl zinc fluoroalkoxide complexes and vanadium-alkylidene complexes . It can also be used as a solvent to prepare cyclodextrin-assembled material . The nature of these interactions is largely determined by the unique structure of the compound, which includes a high degree of fluorination .
Cellular Effects
It is known that fluorinated compounds can have a variety of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . This suggests that it may interact with biomolecules in a similar manner, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a relatively low vapor pressure at room temperature, suggesting that it may be relatively stable under typical laboratory conditions .
Metabolic Pathways
It is known that fluorinated compounds can interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that fluorinated compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that fluorinated compounds can be directed to specific compartments or organelles based on their physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexafluoro-2-methylpropane can be synthesized through several methods. One common route involves the reaction of hexafluoroacetone with methanol in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
C3F6O+CH3OH→C4H4F6O+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-methylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-methylpropane has numerous applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in the preparation of various fluorinated compounds.
Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein folding.
Medicine: It is explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is employed in the production of specialty polymers, coatings, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-methylpropane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows it to form strong hydrogen bonds and interact with various functional groups in biological molecules. This interaction can influence enzyme activity, protein stability, and other biochemical processes .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but with different reactivity and solvent properties.
2-Trifluoromethyl-2-propanol: Contains fewer fluorine atoms, resulting in different chemical behavior.
Hexafluoro-tert-butanol: Another fluorinated alcohol with distinct applications and properties.
Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-methylpropane stands out due to its high fluorine content, which imparts exceptional stability, reactivity, and solvent capabilities. Its unique combination of properties makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6/c1-2(3(5,6)7)4(8,9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIWPODDHGBZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380835 | |
Record name | 1,1-bis(Trifluoromethyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-09-2 | |
Record name | 1,1-bis(Trifluoromethyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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